7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Description
Background and Significance of Spirocyclic Diazaspiro Systems
Spirocyclic diazaspiro systems represent a critical class of heterocyclic compounds in medicinal chemistry due to their unique three-dimensional architectures and ability to modulate molecular properties. These systems feature two nitrogen-containing rings fused at a single atom, creating a rigid, non-planar scaffold that enhances receptor-ligand complementarity. The incorporation of spirocycles into drug candidates improves metabolic stability, solubility, and selectivity by increasing the fraction of sp³-hybridized carbons (Fsp³), a key metric for clinical success. Approved drugs such as olaparib and spirapril utilize spirocyclic frameworks to achieve targeted biological effects, underscoring their pharmaceutical relevance.
Structural Features and Functional Groups of the Target Compound
The compound 7-(tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid (CAS: 1160247-01-7) combines a spirocyclic core with strategically positioned functional groups:
- Spirocyclic backbone : A 1-oxa-2,7-diazaspiro[4.5]dec-2-ene system, comprising a piperidine ring (six-membered) fused to an azetidine ring (four-membered) via a shared spiro carbon.
- tert-Butoxycarbonyl (Boc) group : A protective moiety at the N7 position, enabling selective functionalization of the secondary amine.
- Carboxylic acid : A reactive handle at C3 for further derivatization via amidation or esterification.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₅ |
| Molecular Weight | 284.31 g/mol |
| Functional Groups | Boc-protected amine, carboxylic acid, spirocyclic oxa-diaza system |
| Structural Complexity | High (Fsp³ = 0.59) |
This structure balances rigidity and reactivity, making it a versatile intermediate in drug discovery.
Historical Context and Research Motivation
The synthesis of spirocyclic diazaspiro compounds gained momentum in the 2010s as researchers sought to overcome limitations of flat, aromatic scaffolds in drug design. Early work by Smith et al. (2016) demonstrated scalable routes to methyl-substituted spirocyclic piperidine-azetidine systems via nitrile lithiation/alkylation, laying the groundwork for functionalized derivatives like the target compound. The Boc group, introduced to prevent undesired side reactions during synthesis, became a standard protective strategy for secondary amines in spirocycles.
Motivation for studying this compound stems from its dual utility:
- Drug intermediate : Serves as a precursor for bioactive molecules targeting enzymes (e.g., PARP, SHP2) and receptors (e.g., MCHr1).
- Stereochemical control : The spirocyclic core enforces conformational constraints, enabling the study of structure-activity relationships in three-dimensional space.
- Diversity-oriented synthesis : The carboxylic acid and Boc-protected amine allow sequential modifications, supporting library development for high-throughput screening.
Recent advances in spirocycle synthesis, such as intramolecular cyclizations and resolution via chiral tartaric acids, have further solidified its role in modern medicinal chemistry.
Properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)19-11(18)15-6-4-5-13(8-15)7-9(10(16)17)14-20-13/h4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWDIOBLAPQHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-01-7 | |
| Record name | 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4One common method involves the oxidative cleavage of a precursor compound, such as tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate, followed by amine coupling and deprotection of the Boc group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable reaction conditions to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The Boc protecting group can be removed or substituted under acidic conditions, such as with trifluoroacetic acid (TFA) or other deprotecting agents
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine form of the compound .
Scientific Research Applications
7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxylic acid depends on its specific applicationThe Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Conformational Differences
3-(4-Chlorophenyl)-7-Methyl-4-(4-Methylphenyl)-1-Oxa-2,7-Diazaspiro[4.5]Dec-2-En-1
- Substituents : Chlorophenyl and methylphenyl groups replace the Boc and carboxylic acid functionalities.
- Conformation :
- Dihydroisoxazole: $ q_2 = 0.220 \, \text{Å}, \, \phi = 142.2^\circ $.
- Piperidone: $ q2 = 0.074 \, \text{Å}, \, q3 = 0.569 \, \text{Å}, \, Q_T = 0.574 \, \text{Å} $.
- Synthesis : Prepared via 1,3-dipolar cycloaddition of nitrile oxides with alkenes, followed by purification via column chromatography .
Methyl 1-Oxa-2,7-Diazaspiro[4.5]Dec-2-Ene-3-Carboxylate Hydrochloride
- Substituents : Methyl ester replaces the Boc group; hydrochloride salt form.
- Molecular Weight : 234.68 g/mol (vs. 270.28 g/mol for the Boc-protected analog) .
- Applications : Likely used as an intermediate for further functionalization due to its unprotected amine (after HCl removal).
1-Oxa-2,8-Diazaspiro[4.5]Dec-2-Ene-3-Carboxylic Acid Hydrochloride
- Structural Variation: Positional isomerism (2,8-diaza vs.
7-(tert-Butoxycarbonyl)-1-Oxa-2,7-Diazaspiro[4.4]Non-2-Ene-3-Carboxylic Acid
- Ring Size: Spiro[4.4]non-2-ene core (vs. spiro[4.5]dec-2-ene), reducing ring strain and altering spatial geometry .
Physicochemical Properties
Pharmacological Relevance
- Isoxazoline Derivatives: Exhibit antiviral, anticonvulsant, and immunostimulatory activities. The Boc-protected compound may act as a precursor for such bioactive molecules .
- Electron-Withdrawing Substituents : Chlorine and trifluoromethyl groups (e.g., in patent derivatives) enhance binding affinity to target proteins via hydrophobic and halogen-bonding interactions .
Crystallographic Insights
- Packing Forces : Van der Waals interactions dominate in the chlorophenyl derivative’s crystal lattice, whereas hydrogen bonding may stabilize the Boc-protected analog .
- Twinning : Observed in the chlorophenyl compound due to centrosymmetric pseudo-symmetry, complicating refinement (Flack parameter analysis recommended) .
Q & A
Q. Basic Research Focus :
- Methodological Approach :
- Step 1 : Use computational reaction path searches (e.g., quantum chemical calculations) to predict favorable intermediates and transition states. This reduces trial-and-error experimentation .
- Step 2 : Employ orthogonal protecting group strategies to minimize side reactions during spirocyclic ring formation.
- Step 3 : Monitor reaction progress via LC-MS or NMR to identify bottlenecks in Boc-deprotection or cyclization steps. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize reactive intermediates.
- Step 4 : Apply membrane separation technologies (e.g., nanofiltration) for post-synthesis purification to remove unreacted starting materials .
What spectroscopic and chromatographic methods are most reliable for characterizing the stereochemistry and functional groups in this compound?
Q. Basic Research Focus :
- Methodological Approach :
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the spirocyclic core and confirm Boc-group integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect potential degradation products (e.g., tert-butoxycarbonyl cleavage).
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable.
- HPLC-PDA : Optimize gradient elution with C18 columns to assess purity and detect diastereomeric impurities .
How does the compound’s stability under varying pH and temperature conditions impact its suitability for biological assays?
Q. Advanced Research Focus :
- Methodological Approach :
- Accelerated Stability Testing :
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Use LC-MS to quantify degradation products (e.g., lactam ring opening or Boc-group hydrolysis) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Data Interpretation : Correlate stability profiles with assay conditions (e.g., cell culture media pH) to design protective formulations (e.g., PEGylation).
What computational strategies can predict the compound’s reactivity in novel reaction systems?
Q. Advanced Research Focus :
- Methodological Approach :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model reaction pathways for nucleophilic additions or cycloadditions involving the diazaspiro core .
- Machine Learning (ML) : Train models on existing spirocyclic compound datasets to predict regioselectivity in functionalization reactions.
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the spirocyclic scaffold .
How should researchers address contradictions in reported biological activity data for this compound?
Q. Advanced Research Focus :
- Methodological Approach :
- Meta-Analysis Framework :
- Step 1 : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variability sources .
- Step 2 : Validate purity and stereochemistry of batches used in conflicting studies via chiral HPLC and NMR .
- Step 3 : Replicate key experiments under standardized protocols (e.g., OECD guidelines) to isolate compound-specific effects .
What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?
Q. Advanced Research Focus :
- Methodological Approach :
- Catalyst Screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to improve enantiomeric excess (ee).
- Process Intensification : Use microreactors to enhance mass/heat transfer during critical steps (e.g., cyclization) .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect enantiomer drift in real time .
How can researchers design experiments to elucidate the compound’s mechanism of action in enzymatic inhibition studies?
Q. Advanced Research Focus :
- Methodological Approach :
- Kinetic Analysis :
- Step 1 : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding.
- Step 2 : Use surface plasmon resonance (SPR) to measure binding affinity () and kon/koff rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
